Cas no 957299-26-2 (4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole)
4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-1-(3-fluoro-benzyl)-3-nitro-1H-pyrazole
- 4-chloro-1-[(3-fluorophenyl)methyl]-3-nitropyrazole
- SR-01000282927-1
- 4-chloro-1-[(3-fluorophenyl)methyl]-3-nitro-pyrazole
- AG-664/42811473
- CCG-329475
- CS-0314387
- 4-chloro-1-[(3-fluorophenyl)methyl]-3-nitro-1H-pyrazole
- SR-01000282927
- STK304979
- 4-chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole
- AKOS000314471
- 957299-26-2
- 4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole
-
- MDL: MFCD04049221
- Inchi: 1S/C10H7ClFN3O2/c11-9-6-14(13-10(9)15(16)17)5-7-2-1-3-8(12)4-7/h1-4,6H,5H2
- InChI Key: OBLAGEQLNSUYKE-UHFFFAOYSA-N
- SMILES: ClC1C([N+](=O)[O-])=NN(C=1)CC1C=CC=C(C=1)F
Computed Properties
- Exact Mass: 255.0210823Da
- Monoisotopic Mass: 255.0210823Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 63.6Ų
4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C386848-50mg |
4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole |
957299-26-2 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C386848-100mg |
4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole |
957299-26-2 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C386848-500mg |
4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole |
957299-26-2 | 500mg |
$ 365.00 | 2022-06-06 | ||
| Chemenu | CM530990-1g |
4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole |
957299-26-2 | 97% | 1g |
$281 | 2022-06-09 | |
| Chemenu | CM530990-5g |
4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole |
957299-26-2 | 97% | 5g |
$843 | 2022-06-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385057-1g |
4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole |
957299-26-2 | 97% | 1g |
¥2929.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385057-5g |
4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole |
957299-26-2 | 97% | 5g |
¥6997.00 | 2024-04-23 | |
| Ambeed | A747528-5g |
4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole |
957299-26-2 | 97% | 5g |
$806.0 | 2024-04-16 | |
| Crysdot LLC | CD11003271-5g |
4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole |
957299-26-2 | 97% | 5g |
$842 | 2024-07-19 | |
| Crysdot LLC | CD11003271-10g |
4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole |
957299-26-2 | 97% | 10g |
$1240 | 2024-07-19 |
4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole Suppliers
4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole
Introduction to 4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole (CAS No. 957299-26-2)
4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole (CAS No. 957299-26-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The unique combination of a chloro, fluoro, and nitro substituent on the pyrazole ring makes this compound particularly interesting for its potential therapeutic applications.
The molecular structure of 4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole consists of a pyrazole ring with a 4-chloro substitution, a 3-fluorobenzyl group at the 1-position, and a 3-nitro substitution. These functional groups contribute to the compound's stability and reactivity, making it an attractive candidate for various chemical and biological studies. The chloro and fluoro substituents enhance the lipophilicity of the molecule, which can improve its cellular uptake and distribution. The nitro group, on the other hand, can undergo reduction to form amino derivatives, which may exhibit different biological activities.
Recent research has focused on the potential therapeutic applications of 4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole. Studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to have potent analgesic properties, making it a promising candidate for the development of new pain management drugs. The compound's ability to cross the blood-brain barrier also suggests its potential use in central nervous system (CNS) disorders.
In terms of pharmacokinetics, 4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole has been shown to have favorable oral bioavailability and a reasonable half-life in preclinical studies. These properties are crucial for its development as an orally administered drug. Furthermore, the compound has demonstrated low toxicity in animal models, which is an important consideration for its safety profile.
The synthetic route for 4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole involves several well-established chemical reactions. The synthesis typically starts with the formation of a pyrazole ring through a condensation reaction between a hydrazine derivative and an appropriate aldehyde or ketone. Subsequent functionalization steps introduce the chloro, fluoro, and nitro substituents to yield the final product. The synthetic process can be optimized to achieve high yields and purity levels, making it suitable for large-scale production.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole in various therapeutic indications. Preliminary results from Phase I trials have shown that the compound is well-tolerated by human subjects and exhibits promising pharmacological effects. Further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole (CAS No. 957299-26-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to provide valuable insights into its potential benefits and limitations.
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